The compound is listed under CAS number 93470-27-0 and can be sourced from chemical suppliers like Santa Cruz Biotechnology and Labsolu. Isocyanates, including (S)-(+)-1-cyclohexylethyl isocyanate, are often utilized in the production of polyurethanes, pharmaceuticals, and agricultural chemicals due to their reactivity with amines and alcohols.
The synthesis of (S)-(+)-1-cyclohexylethyl isocyanate can be achieved through several methods:
Each method requires specific conditions such as temperature, pressure, and reaction time to optimize yield and purity.
(S)-(+)-1-Cyclohexylethyl isocyanate features a cyclohexyl group attached to an ethylamine moiety through an isocyanate functional group. The molecular structure can be represented as follows:
The compound's chirality arises from the asymmetric carbon atom adjacent to the isocyanate group. This configuration plays a crucial role in its reactivity and interactions with biological systems.
(S)-(+)-1-cyclohexylethyl isocyanate can participate in various chemical reactions:
The mechanism of action for (S)-(+)-1-cyclohexylethyl isocyanate primarily involves its reactivity due to the electrophilic nature of the carbon atom in the isocyanate functional group. Upon exposure to nucleophiles, such as amines, a nucleophilic attack occurs leading to the formation of stable adducts like ureas.
(S)-(+)-1-Cyclohexylethyl isocyanate has several scientific applications:
(S)-(+)-1-Cyclohexylethyl isocyanate (C₉H₁₅NO) is a chiral monoisocyanate characterized by a stereogenic center at the α-position relative to the isocyanate (–N=C=O) functional group. Its molecular structure combines the conformational rigidity of the cyclohexyl ring with the reactivity of the isocyanate moiety, making it valuable for synthesizing enantiomerically pure ureas, carbamates, and polymers. The chiral ethyl substituent induces asymmetry in reactions, enabling applications in pharmaceuticals (e.g., Janus kinase inhibitors) and advanced materials where stereochemistry dictates biological activity or polymer properties [2] [5] [7]. Obtaining this compound in high enantiomeric purity requires specialized synthetic routes, detailed below.
Catalytic asymmetric methods directly construct the chiral isocyanate functionality through metal-mediated reactions. The most industrially viable approach employs nickel-catalyzed cross-coupling between prochiral organic halides and cyanate salts. For (S)-(+)-1-cyclohexylethyl isocyanate, the precursor is typically (1-chloroethyl)cyclohexane, which reacts with alkali metal cyanates (e.g., NaOCN) under chiral nickel catalysis [3].
Reaction Mechanism and Conditions:
Limitations:
Table 1: Nickel-Catalyzed Asymmetric Synthesis of (S)-(+)-1-Cyclohexylethyl Isocyanate
Catalyst Precursor | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
Ni(COD)₂ | (S,S)-DPPE | DMAC | 150 | 18 | 78 | 68 |
Ni(acac)₂ | (R)-BINAP | DMF | 120 | 24 | 72 | 75 |
NiCl₂(dppe) | (S,S)-DPPE | Toluene | 110 | 12 | 65 | 70 |
This two-step approach converts enantiopure carboxylic acids to isocyanates via acyl azide intermediates. For (S)-(+)-1-cyclohexylethyl isocyanate, the precursor is (S)-2-cyclohexylpropanoic acid, whose chiral center is preserved during rearrangement [1] [6].
Stepwise Procedure:
Chiral Auxiliary Strategies:
Table 2: Curtius Rearrangement Conditions for (S)-(+)-1-Cyclohexylethyl Isocyanate Synthesis
Azide Source | Solvent | Rearrangement Temp (°C) | Catalyst/Ligand | Yield (%) | ee (%) |
---|---|---|---|---|---|
DPPA | Toluene | 80 | None | 82 | >99* |
NaN₃ | DMF | 60 | Al-(R)-BINOL | 75 | 95 |
DPPA | CH₂Cl₂ | 25 | Sc(OTf)₃/(S)-PyBOX | 70 | 98 |
*Starting from enantiopure acid
Resolution separates racemic 1-cyclohexylethyl isocyanate into enantiomers using chiral discriminants. Although lower-yielding than asymmetric synthesis, it delivers >99% ee [1] [4].
Diastereomeric Crystallization:
Chromatographic Resolution:
Derivatization-Resolution:
Table 3: Chiral Resolution Methods for (S)-(+)-1-Cyclohexylethyl Isocyanate
Method | Resolving Agent | Derivative Formed | Separation Technique | ee (%) | Recovery Yield (%) |
---|---|---|---|---|---|
Diastereomeric crystallization | (1R,2S)-Norephedrine | Urea | Fractional crystallization | >99 | 38 |
Chiral chromatography | None | None | SMB (Chiralcel OD-H) | 99 | 45 |
Carbamate formation | (S)-1-Phenylethanol | Carbamate | Silica gel chromatography | 97 | 50 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9